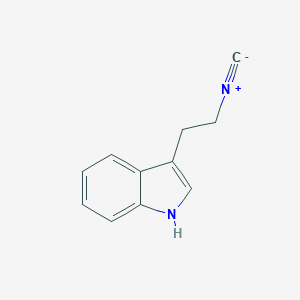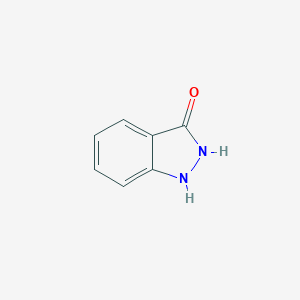
1H-Indazol-3-ol
Vue d'ensemble
Description
1H-Indazol-3-ol, also known as 3-indazolinone, belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is structurally characterized by a pyrazole fused to a benzene .
Synthesis Analysis
A new practical synthesis of 1H-indazole is presented. A previous mechanism for the cyclization step is proved to be nonfeasible and a hydrogen bond propelled mechanism is proposed . The new mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis
The molecular formula of this compound is C7H6N2O . The molecular weight is 134.138 g/mol .Chemical Reactions Analysis
Various routes have been explored to synthesize indazole . Among all these methods, cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material is a useful way .Physical And Chemical Properties Analysis
The melting point of this compound is 247-249 ºC . Other physical and chemical properties such as boiling point, density, and refractive index are not available .Applications De Recherche Scientifique
Medicinal Chemistry and Kinase Inhibitors
1H-Indazol-3-ol derivatives, specifically 1H-indazole-3-carboxaldehydes, are increasingly significant in medicinal chemistry, particularly as kinase inhibitors. These derivatives serve as key intermediates for synthesizing various polyfunctionalized 3-substituted indazoles. An optimized procedure for their synthesis involves the nitrosation of indoles in slightly acidic conditions, accommodating a range of indoles (Chevalier et al., 2018).
Neurological Disorder Treatment
This compound derivatives have been identified as d-amino acid oxidase (DAAO) inhibitors, which are relevant in treating schizophrenia. Inhibition of DAAO increases brain d-serine levels, contributing to NMDA receptor activation. Isatin and this compound derivatives, particularly nanomolar inhibitors, have shown potential for developing drug candidates for neurological disorders (Szilágyi et al., 2018).
Synthesis Applications
- The palladium-catalyzed oxidative alkenylation of 1H-indazole derivatives has been explored for synthesizing pharmaceuticals like Gamendazole (Naas et al., 2015).
- A [3 + 2] annulation approach from arynes and hydrazones has been developed for constructing the 1H-indazole skeleton, leading to various indazole derivatives (Li et al., 2012).
- A DBU-catalyzed aza-Michael reaction offers an efficient synthesis method for N1-substituted 1H-indazoles, highlighting the versatility of 1H-indazoles in drug development (Yang et al., 2016).
Biological Activities
1H-Indazoles exhibit a wide range of biological activities, including antibacterial, antidepressant, anti-inflammatory, antihypertensive, and anti-cancer properties. Their synthesis and pharmacological activities are continuously evolving, making them crucial in developing new pharmaceuticals (Gaikwad et al., 2015).
Mécanisme D'action
Target of Action
1H-Indazol-3-ol, also known as 3-Indazolinone, has been found to interact with several targets. It is known to bind effectively with the hinge region of tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
The compound acts as an effective hinge-binding fragment . This means it binds to its target, tyrosine kinase, at a specific region known as the hinge region. This binding can inhibit the activity of the kinase, leading to a cascade of downstream effects that can alter cell behavior .
Biochemical Pathways
This compound has been found to regulate the expression of CYP1A1 by activating the AHR pathway . The AHR pathway is involved in the breakdown of certain foreign substances and drugs in the body. CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body .
Result of Action
This compound has shown promising results in inhibiting cell growth in various neoplastic cell lines at concentrations lower than 1 µM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound may have potential as an anticancer agent .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of certain substituents on the benzene ring at the C-5 position of indazole had a significant effect on the anti-proliferative activity . This indicates that the compound’s activity can be influenced by its chemical environment and the presence of other molecules .
Safety and Hazards
When handling 1H-Indazol-3-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Indazole derivatives have shown great antitumor activity . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy, and these compounds were evaluated for their inhibitory activities against human cancer cell lines . This study indicates that indazole derivatives could be a promising scaffold to develop an effective and low-toxic anticancer agent .
Propriétés
IUPAC Name |
1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEICGMKXPNXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049428 | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7364-25-2 | |
| Record name | Indazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7364-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007364252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazol-3-ol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indazol-3-one, 1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Indazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2049428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dihydro-3H-indazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.095 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E254S9S1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 1H-indazol-3-ol, particularly its derivative 7-nitroindazole (7-NI), acts as a potent and competitive inhibitor of rat brain NOS. [] 7-NI exhibits an IC50 of 0.9 ± 0.1 μM for inhibiting rat cerebellar NOS. [] Kinetic analysis reveals that 7-NI competes with L-arginine, the natural substrate of NOS, for binding to the enzyme. [] This inhibition of NOS, particularly the neuronal isoform (nNOS), leads to a decrease in nitric oxide (NO) production in the brain. [, ] This reduction in NO signaling has been linked to increased aggressive behavior in mice, highlighting a potential role of nNOS in regulating aggression. [, ]
A:
A: this compound exhibits tautomerism between the 3-hydroxy (this compound) and 3-oxo (3-indazolinone) forms. [, ] While the solid-state structure corresponds to the 3-oxo form, solution-state studies using NMR reveal a predominance of the 3-hydroxy tautomer. [, ] Theoretical calculations using methods like GIAO/B3LYP/6-311++G(d,p) support the experimental observation, indicating a higher stability of the this compound tautomer in solution. []
A: this compound serves as a starting material in the synthesis of 1-aryl-1H-1,2,4-triazolo[4,3-b]indazoles. [] The synthesis involves a 1,3-addition reaction of nitrilimines to 3-indazolinone, followed by an acid-assisted 6π heteroelectrocyclic reaction of the resulting hydrazone adducts. [] This reaction sequence highlights the utility of this compound as a building block for generating more complex heterocyclic compounds.
A: Introducing substituents at the 1 and 5 positions of the indazol-3-ol scaffold leads to derivatives with significant anti-inflammatory properties. [] For example, 5-methoxy-1-[(quinoline-2-yl-methoxy)benzyl]-1H-indazol-3-ol (compound 27 in the referenced study) demonstrates potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme involved in the arachidonic acid pathway and inflammation. []
A: High-performance liquid chromatography (HPLC) serves as a reliable analytical technique for the quantification of this compound, particularly in the context of pharmaceutical formulations containing benzydamine hydrochloride. [, ] Reversed-phase HPLC methods, employing C18 columns and UV detection, allow for the separation and detection of this compound and other impurities, ensuring quality control in pharmaceutical manufacturing. [, ]
A: this compound can be used to synthesize copper(II) complexes. [] These complexes, incorporating ligands like 2,2′-bipyridyl and 1,10-phenanthroline, have shown promising anticancer activity in vitro against MCF7 breast cancer cells. [] The complexes exhibit DNA and bovine serum albumin (BSA) binding capabilities, suggesting potential mechanisms for their anticancer effects. []
A: Yes, this compound, specifically its 1-benzyl derivative, can undergo polyfluoroalkylation and alkenylation reactions. [, ] These reactions, often involving difluorocarbene, can result in a mixture of N- and O-alkylated products. [, ]
A: While the provided abstract does not detail the significance, determining the crystal and molecular structure of 2-acetyl-3-indazolinone [] can contribute to understanding the structural features and potential intermolecular interactions of this this compound derivative. This information can be valuable for designing new compounds with specific properties.
A: While the provided abstract doesn't offer specific applications, studying the photophysical behavior of 3-indazolinone [] can reveal insights into its excited state properties, including fluorescence, phosphorescence, and energy transfer mechanisms. This knowledge can be valuable for applications in areas like fluorescent probes, light-emitting materials, and photocatalysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




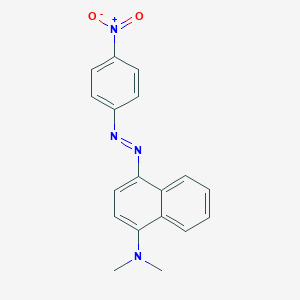

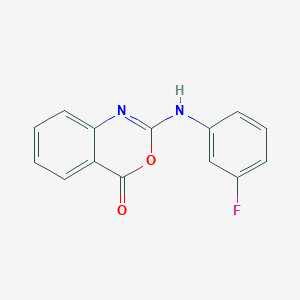
![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)
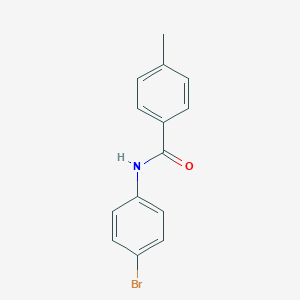

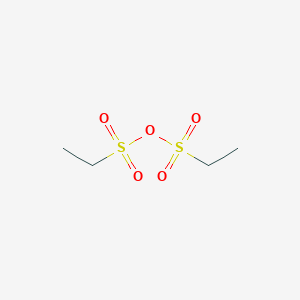
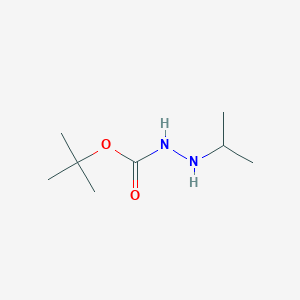
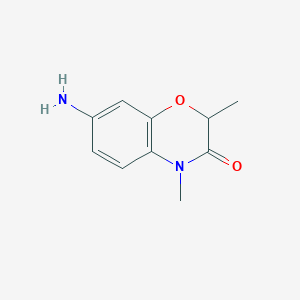
![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)
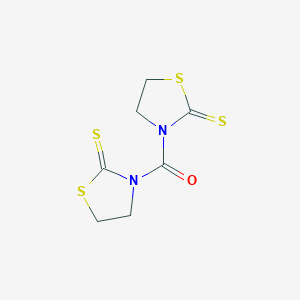
![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)
